molecular formula C11H14N2O3S B509833 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL CAS No. 299202-85-0

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL

Cat. No. B509833
CAS RN: 299202-85-0
M. Wt: 254.31g/mol
InChI Key: GFRLOVHISTUQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL” is a chemical compound with a linear formula of C21H18N2O4S . It is related to the class of benzisothiazoles, which are organic compounds containing a benzene fused to an isothiazole ring .


Synthesis Analysis

The synthesis of this compound or its analogs involves chemical reactions that result in the formation of the benzisothiazole ring . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring, which is a type of heterocyclic compound. This ring is fused to a benzene ring, forming a complex structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 394.45 g/mol . The InChI code for this compound is 1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3 .

Scientific Research Applications

Aldose Reductase Inhibitor

This compound has been developed as part of a new series of benzothiadiazine-1,1-dioxide compounds screened for their potential as aldose reductase inhibitors . Aldose reductase is an enzyme involved in diabetic complications, and inhibitors can be used in the treatment to prevent or delay these complications.

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLOVHISTUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.